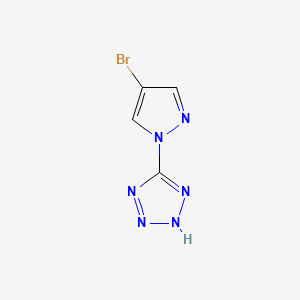

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(4-bromopyrazol-1-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUMSAWKKOLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343448 | |

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-93-5 | |

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Intrinsic Chemical Characteristics of 5 4 Bromo 1h Pyrazol 1 Yl 1h Tetrazole

Core Structural Features of the Pyrazole (B372694) and Tetrazole Moieties

At the heart of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole are two five-membered aromatic heterocycles: pyrazole and tetrazole.

Pyrazole is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This arrangement results in a planar, aromatic system. The presence of both an acidic (pyrrolic) N-H proton and a basic (pyridinic) lone pair on the second nitrogen atom allows pyrazoles to act as both hydrogen bond donors and acceptors. researchgate.net This dual capability is fundamental to their role in forming supramolecular assemblies. nih.gov

Tetrazole , on the other hand, is a five-membered ring with one carbon atom and four nitrogen atoms. It possesses a high nitrogen content and is also aromatic. thieme-connect.com A key feature of 5-substituted-1H-tetrazoles is their structural and physicochemical similarity to carboxylic acids, often being used as bioisosteric replacements in medicinal chemistry. thieme-connect.comnih.gov Like pyrazoles, the tetrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking. nih.gov The linkage in the title compound occurs between the N1 position of the pyrazole ring and the C5 position of the tetrazole ring.

Influence of Bromine Substitution at the Pyrazole 4-Position on Molecular Architecture

The substitution of a hydrogen atom with a bromine atom at the 4-position of the pyrazole ring significantly impacts the molecule's electronic properties and spatial arrangement. Halogen atoms like bromine are known to increase a molecule's hydrophobicity and can be pivotal in directing crystal packing due to their ability to form specific intermolecular interactions. nih.gov

The presence of the electronegative bromine atom can withdraw electron density from the pyrazole ring, influencing its reactivity and the acidity of the N-H proton. Geometrically, the size of the bromine atom can introduce steric effects that may affect the relative orientation of the pyrazole and tetrazole rings.

A critical consequence of bromine substitution is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor). acs.org This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the surface of the halogen atom opposite to the covalent bond. nih.gov

Tautomerism and Isomerism within the Tetrazole Ring System

5-Substituted tetrazoles that possess a hydrogen atom on the ring can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.comresearchgate.netresearchgate.net This prototropic tautomerism involves the migration of a proton between different nitrogen atoms of the tetrazole ring.

In the case of this compound, the equilibrium between the 1H- and 2H-tautomers is a critical aspect of its chemical identity. The relative stability of these tautomers can be influenced by factors such as the electronic nature of the substituent at the C5 position (the 4-bromopyrazolyl group), the solvent, and the solid-state packing effects. thieme-connect.com Both tautomers have planar structures, and in solution, they often coexist in a dynamic equilibrium. thieme-connect.comacs.org The specific tautomer present can significantly affect the molecule's hydrogen bonding patterns and its ability to coordinate with metal ions.

Comparative Structural Analysis with Related Bromo-Substituted Tetrazole and Pyrazole Derivatives

To understand the unique structural attributes of this compound, it is useful to compare it with simpler, related compounds.

4-Bromopyrazole: This parent compound provides a baseline for understanding the behavior of the brominated pyrazole moiety. Studies have shown that 4-bromopyrazole itself engages in both hydrogen and halogen bonding. aip.org

Bromo-phenyl Pyrazoles: Compounds like 3-(4-bromophenyl)-5-methyl-1H-pyrazole exhibit strong N-H···N hydrogen bonding, forming dimeric or catemeric structures. researchgate.net The presence of the phenyl ring introduces possibilities for π–π stacking, which, combined with halogen-π interactions, contributes to complex supramolecular arrangements. mdpi.com

A comparative analysis of bond lengths and angles reveals how the linkage of the two heterocyclic rings and the bromine substitution affects the geometry of each component. For instance, the C-Br bond length and the internal angles of the pyrazole ring in the title compound can be compared to those in simpler bromopyrazoles to assess the electronic impact of the tetrazole substituent.

The following table provides a conceptual comparison of structural features across related compounds, based on typical crystallographic data for these classes of molecules.

| Feature | 4-Bromopyrazole | 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net | This compound (Predicted) |

| Primary H-Bonding | N-H···N | N-H···N | N-H···N (from tetrazole or pyrazole) |

| Halogen Interactions | C-Br···N (Halogen Bond) | C-Br···π | C-Br···N (Halogen Bond), C-Br···π |

| Tautomerism | Pyrazole N-H tautomerism | Pyrazole N-H tautomerism | Tetrazole 1H/2H tautomerism |

| Key Supramolecular Motifs | Chains/Dimers | Dimers, Herringbone packing | Chains/Sheets via combined H-bonds and Halogen bonds |

This comparative approach highlights that while the individual pyrazole and tetrazole moieties have their own intrinsic characteristics, their combination and the specific substitution pattern in this compound create a molecule with a complex and multifaceted structural landscape.

Synthetic Methodologies for 5 4 Bromo 1h Pyrazol 1 Yl 1h Tetrazole and Analogous Structures

Cycloaddition Reactions for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone in the synthesis of pyrazolyl tetrazoles. The most prevalent and efficient method for this transformation is the [3+2] cycloaddition reaction.

[3+2] Cycloaddition of Azides with Nitriles

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful and widely utilized reaction for the synthesis of five-membered heterocyclic rings, including tetrazoles. youtube.com This reaction involves the coupling of a 1,3-dipole (an azide) with a dipolarophile (a nitrile). nih.govyoutube.com In the context of synthesizing pyrazolyl tetrazoles, a pyrazole (B372694) moiety bearing a nitrile group reacts with an azide (B81097) source, typically sodium azide or trimethylsilyl (B98337) azide, to form the tetrazole ring. mdpi.comresearchgate.net

The reaction mechanism is generally believed to proceed through a concerted pathway, although a stepwise mechanism can also occur, particularly when the reaction is catalyzed. youtube.com The driving force for this reaction is the formation of the stable, aromatic tetrazole ring. youtube.com The scope of this reaction is broad, accommodating a variety of substituents on both the pyrazole ring and the nitrile, allowing for the synthesis of a diverse library of pyrazolyl tetrazole derivatives. nih.gov

For instance, the synthesis of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives begins with the formation of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles. These nitrile intermediates are then subjected to a [3+2] cycloaddition with sodium azide in the presence of ammonium (B1175870) chloride in a solvent like N,N-dimethylformamide (DMF) to yield the final tetrazole products. mdpi.com

Catalytic Systems and Reaction Conditions

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the [3+2] cycloaddition of azides and nitriles. Lewis acids are particularly effective catalysts as they activate the nitrile group towards nucleophilic attack by the azide.

Zinc Salts: Zinc salts, such as zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), are commonly employed as catalysts. mdpi.comorganic-chemistry.org They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the cycloaddition. Reactions are often carried out in solvents like water or DMF at elevated temperatures. mdpi.comorganic-chemistry.org

Palladium Nanoparticles: Palladium-based catalysts have also been explored for pyrazole synthesis, which can be a precursor step to the tetrazole formation. nih.gov While not directly used for the tetrazole cycloaddition itself in the provided sources, palladium catalysis is crucial in constructing the initial pyrazole scaffold.

Rare Earth Catalysts: Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org This demonstrates the utility of rare earth catalysts in tetrazole synthesis, which can be adapted for pyrazolyl tetrazole analogs.

Cobalt Complexes: A cobalt(II) complex with a tetradentate ligand has been reported to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions, providing high yields of 5-substituted 1H-tetrazoles. nih.gov

The reaction conditions for these catalytic cycloadditions vary depending on the specific catalyst and substrates used. Temperatures can range from room temperature to reflux, and reaction times can be significantly shortened with the use of an appropriate catalyst.

One-Pot and Multi-Component Approaches

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgresearchgate.net In the context of pyrazolyl tetrazole synthesis, these approaches allow for the sequential formation of the pyrazole and tetrazole rings in a single reaction vessel without the need for isolation of intermediates.

For example, a one-pot synthesis of pyrazoles can be achieved from arenes and carboxylic acids, which then can be further functionalized to introduce a nitrile group for subsequent tetrazole formation. rsc.org Another approach involves the Ugi four-component reaction (UT-4CR), which can be utilized to generate α-aminomethyl tetrazoles and can be adapted for the synthesis of more complex tetrazole derivatives. acs.org

These multi-component strategies streamline the synthetic process, making it a more environmentally friendly and cost-effective method for producing pyrazolyl tetrazoles and their analogs. nih.govbeilstein-journals.org

Pyrazole Ring Construction Strategies

The construction of the pyrazole ring is the initial and crucial step in the synthesis of the target molecule. A common and versatile method involves the cyclization of hydrazones.

The traditional Knorr synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org Variations of this method often involve the in situ generation of the 1,3-dicarbonyl compound. beilstein-journals.org A widely used strategy for synthesizing polysubstituted pyrazoles is the reaction of hydrazones with various electrophilic partners. For instance, reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of a catalytic amount of iodine and an acid can produce 3,5-diarylpyrazoles in good to excellent yields. acs.org

Another approach involves the Brønsted acid-mediated synthesis of pyrazoles from conjugated hydrazones through a sequence of β-protonation, nucleophilic addition, cyclization, and aromatization. acs.org This method allows for both self-condensation and cross-condensation, leading to a broad scope of multisubstituted pyrazoles. acs.org Furthermore, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides a pathway to polysubstituted pyrazoles. organic-chemistry.org

Advanced Synthetic Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and high energy consumption, advanced synthetic techniques like microwave-assisted synthesis have been increasingly adopted. eurekaselect.comdergipark.org.trrsc.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as rapid heating, reduced reaction times, and often improved yields and purities of the products. eurekaselect.comdergipark.org.traminer.org This technique has been successfully applied to the synthesis of both pyrazole and tetrazole rings.

In pyrazole synthesis, microwave irradiation can accelerate the cyclocondensation of hydrazines with diketones, leading to the formation of trisubstituted pyrazoles in excellent yields within minutes. nih.govnih.gov For instance, the synthesis of tetra-substituted pyrazoles from ketene (B1206846) dithioacetals and various nucleophiles was achieved with yields ranging from 68.4% to 90.1% under microwave irradiation at 80 °C for 30 minutes. nih.gov

Similarly, microwave-assisted synthesis can be employed for the [3+2] cycloaddition of nitriles and azides to form the tetrazole ring. The use of microwave heating in the presence of a Lewis acid catalyst can lead to the desired tetrazole structures in high yields within a few minutes. organic-chemistry.org The combination of microwave irradiation with catalytic systems provides a highly efficient and green methodology for the synthesis of pyrazolyl tetrazoles. eurekaselect.comrsc.org

Phase Transfer Catalysis in Derivatization

Phase Transfer Catalysis (PTC) is a powerful methodology for the alkylation of heterocyclic compounds, including pyrazoles and tetrazoles, which possess acidic N-H protons. researchgate.net This technique is particularly valuable for reacting reagents that are soluble in immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the substrate. The phase transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of the deprotonated heterocycle anion from the aqueous phase to the organic phase, where it can react with an alkylating agent. researchgate.netresearchgate.net

In the context of derivatizing structures analogous to 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, PTC offers a convenient and mild route for N-alkylation. researchgate.net For instance, the alkylation of pyrazole and its derivatives has been successfully performed using PTC without a solvent, leading to high yields of N-alkylpyrazoles. researchgate.net Similarly, the alkylation of 1-aryltetrazol-5-ones under PTC conditions has been shown to be an effective method for synthesizing bis-tetrazoles and other functionally substituted derivatives. researchgate.net

The application of PTC to a molecule like this compound would involve the deprotonation of the tetrazole N-H proton. The resulting anion is then shuttled by the catalyst into the organic phase to react with an electrophile (e.g., an alkyl halide). This approach can enhance reaction rates and yields while often using milder conditions than traditional methods. Recent developments have also focused on enantioselective alkylation of related heterocycles like pyrazolones using chiral amide-based Cinchona alkaloid derivatives as phase-transfer catalysts, achieving high yields and stereoselectivities. chemistryviews.org This highlights the potential of PTC for creating complex and chiral derivatives.

Table 1: Examples of Phase Transfer Catalysis in Heterocycle Alkylation

| Heterocycle Type | Catalyst System | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Pyrazole | Quaternary Ammonium Salts | N-alkylation | High yields of N-alkylpyrazoles | researchgate.net |

| 1-Aryltetrazol-5-one | Varies (liquid-liquid or solid-liquid systems) | N-alkylation | Convenient route to bis-tetrazoles | researchgate.net |

| 4-Substituted Pyrazolones | Amide-based Cinchona alkaloid derivative | Enantioselective Alkylation | High yields and good stereoselectivities | chemistryviews.org |

Regioselective Synthesis and Isolation of Isomeric Derivatives

The derivatization of this compound, particularly through N-alkylation, presents a significant challenge in regioselectivity. The tetrazole ring contains two potential sites for alkylation (N-1 and N-2), leading to the formation of isomeric products. The 5-substituted 1H-tetrazole moiety can exist in two tautomeric forms, and its alkylation can yield 1,5- and 2,5-disubstituted isomers. mdpi.com

Research into the alkylation of 5-substituted 1H-tetrazoles has shown that the reaction often preferentially forms the 2,5-disubstituted tetrazole isomer. organic-chemistry.orgresearchgate.netrsc.org The ratio of the resulting 1,5- to 2,5-disubstituted isomers is highly variable and depends on several factors. These include the steric hindrance of the electrophile, the reaction mechanism (first-order vs. second-order nucleophilic substitution), and potential intramolecular stabilization of intermediates. rsc.org For example, a study on the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines reported the preferential formation of 2,5-disubstituted products. researchgate.netrsc.org

The regioselectivity can be rationalized by considering the electronic and steric properties of the tetrazole anion. Generally, the N-2 position is considered more nucleophilic but also more sterically hindered. In contrast, the N-1 position is less hindered but also less nucleophilic. The outcome of the alkylation is a balance between these competing factors. Computational studies using Density Functional Theory (DFT) have been employed to predict the stability of the resulting isomers and justify the observed regioselectivity. mdpi.comresearchgate.net In many cases, the signal of the tetrazole's quaternary carbon in ¹³C NMR spectra can be used to distinguish between the isomers, as it is typically deshielded by 9-12 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

Similarly, the synthesis of substituted pyrazoles often requires careful control to achieve the desired regiochemistry. One-pot condensation reactions and stepwise protocols can lead to different chemo- and regio-selective outcomes. nih.gov For analogous pyrazole-tetrazole hybrid compounds, the synthetic strategy often involves the initial formation of a substituted pyrazole-carbonitrile, followed by a [3+2] cycloaddition with sodium azide to form the tetrazole ring. mdpi.com The isolation of the desired isomeric derivative typically involves chromatographic techniques.

Table 2: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

| 5-Substituent | Alkylating Agent/Method | Major Isomer | Minor Isomer | Key Influencing Factors | Reference |

|---|---|---|---|---|---|

| Various Aryl/Alkyl | Aliphatic Amine Diazotization | 2,5-Disubstituted | 1,5-Disubstituted | Reaction mechanism (SN1 vs. SN2), nature of electrophile | rsc.org |

| Aminomethyl (N-benzoyl protected) | Benzyl Bromide | 2,5-Disubstituted | 1,5-Disubstituted | Confirmed by ¹³C NMR and DFT calculations | mdpi.com |

| Various | General Alkylation | 2,5-Disubstituted (preferred) | 1,5-Disubstituted | Steric hindrance, electronic effects | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Substitution Reactions on the Pyrazole (B372694) Ring, Particularly Bromine Atom Displacement

The bromine atom at the C4 position of the pyrazole ring is a key functional handle for introducing molecular diversity through substitution reactions. This halogen atom can be displaced by various nucleophiles, often facilitated by transition metal catalysis, to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of bromo-pyrazoles. For instance, the Buchwald-Hartwig amination allows for the coupling of unprotected bromo-pyrazoles with a range of amines, including anilines, alkylamines, and heteroarylamines, using a palladium precatalyst with a bulky biarylphosphine ligand like tBuBrettPhos. nih.gov Similarly, Suzuki-Miyaura coupling reactions can be employed to couple 4-bromo-pyrazoles with various arylboronic acids, enabling the synthesis of 4-aryl-pyrazole derivatives. researchgate.netnih.gov These reactions typically proceed under mild conditions and demonstrate broad substrate scope. nih.gov

Copper-catalyzed reactions also provide a complementary approach for C-N bond formation, especially with alkylamines. researchgate.net Beyond C-N and C-C bond formation, nucleophilic aromatic substitution (SNAr) reactions can occur, particularly when the pyrazole ring is activated by electron-withdrawing groups. osti.govnih.gov For example, 4-bromo-nitropyrazolecarboxylic acids react with arylamines in the presence of copper salts to yield 4-arylamino derivatives. osti.gov The bromine atom's presence makes the compound a candidate for various chemical transformations, including nucleophilic substitutions and coupling reactions. cymitquimica.com

| Reaction Type | Catalyst/Reagents | Nucleophile/Coupling Partner | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | Amines (aromatic, aliphatic) | 4-Amino-pyrazole derivatives | nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Arylboronic acids | 4-Aryl-pyrazole derivatives | researchgate.netnih.gov |

| Copper-Catalyzed Amination | Copper(I) salt | Alkylamines | 4-Alkylamino-pyrazole derivatives | researchgate.net |

| Nucleophilic Aromatic Substitution | Copper(I) salt | Arylamines | 4-Arylamino-pyrazole derivatives | osti.gov |

Oxidation and Reduction Chemistry of the Constituent Nitrogenous Heterocycles

The pyrazole and tetrazole rings are both aromatic heterocyclic systems that generally exhibit considerable stability towards oxidation and reduction.

The pyrazole ring is known to be resistant to common oxidizing and reducing agents. mdpi.com Ring-opening can only be achieved under harsh conditions such as ozonolysis, electrolytic oxidation, or reaction with very strong bases. mdpi.com Some specific oxidation-induced N-N coupling reactions have been studied mechanistically, but these typically involve organometallic precursors rather than direct oxidation of the heterocycle itself. rsc.org

Similarly, the tetrazole ring is a stable moiety. mdpi.com Its high nitrogen content and aromaticity contribute to this stability. While tetrazoles are integral to the development of energetic materials, this is due to their high enthalpy of formation and the generation of stable nitrogen gas upon decomposition, rather than facile oxidation or reduction of the ring itself. wikipedia.orgbohrium.com The tetrazole ring is generally more resistant to metabolic degradation pathways compared to bioisosteric groups like carboxylic acids. acs.org

Cycloaddition Reactions Involving the Tetrazole Moiety

The tetrazole ring can participate in cycloaddition reactions, serving as a precursor to reactive intermediates. numberanalytics.com A significant reaction pathway is the [3+2] cycloaddition, which is fundamental to the synthesis of the tetrazole ring itself from nitriles and azides. researchgate.netresearchgate.netresearchgate.net

Post-synthesis, tetrazoles can engage in further cycloaddition chemistry. Under thermal or photochemical conditions, certain C,N-substituted tetrazoles can undergo a retro-[3+2] cycloaddition, extruding nitrogen gas to form highly reactive nitrilimines. wikipedia.org These intermediates can then be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in 1,3-dipolar cycloaddition reactions to generate new heterocyclic systems. wikipedia.org

Photoinduced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a notable application. acs.orgnih.gov This reaction proceeds with high speed and selectivity, allowing for bioorthogonal labeling of biomolecules in complex environments. acs.orgnih.gov While the specific reactivity of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole in such reactions is not detailed, the tetrazole moiety provides the potential for these transformations. acs.orgnih.gov

| Reaction Type | Conditions | Intermediate | Reactant Partner | Product | Reference |

| Retro-[3+2] Cycloaddition | Thermal/Photochemical | Nitrilimine | - | N₂ + Nitrilimine | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Thermal/Photochemical | Nitrilimine | Alkenes, Alkynes | New Heterocycles (e.g., Pyrazolines) | wikipedia.orgacs.org |

| Photoinduced Tetrazole-Alkene Cycloaddition | UV light (e.g., 302 nm) | Nitrilimine | Alkenes (e.g., norbornene, BCN) | Pyrazoline adducts | acs.orgnih.govnih.gov |

N-Functionalization and Other Ring Modification Pathways

Both the pyrazole and tetrazole rings in the title compound possess nitrogen atoms that can be functionalized, most commonly through alkylation.

Pyrazole N-Functionalization: The pyrazole ring can be readily alkylated at the N1 position, though this position is already substituted in the title compound. However, in precursor synthesis, N-alkylation of pyrazoles is a common step using reagents like alkyl halides or methyl sulfate. chemistry-online.comgoogle.com Acid-catalyzed methods using trichloroacetimidates have also been developed as an alternative to base-mediated alkylations. semanticscholar.org

Tetrazole N-Functionalization: Alkylation of the tetrazole ring is a well-established modification pathway. mdpi.comresearchgate.net When a 5-substituted-1H-tetrazole is deprotonated, the resulting tetrazolate anion can be attacked by an electrophile, such as an alkyl halide. mdpi.com This reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. mdpi.comresearchgate.net The ratio of these isomers is influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction temperature. mdpi.com

Besides alkylation, other electrophilic substitutions can occur on the ring nitrogens. chemistry-online.com Directed lithiation offers another route for functionalization. For instance, an N-phenylsulphonyl protected 4-bromopyrazole can be regioselectively lithiated at the C5 position and then quenched with various electrophiles to introduce new substituents. rsc.org

Homocoupling Reactions and the Formation of Bi-heteroaryl Systems

The bromine atom on the pyrazole ring makes this compound an excellent substrate for homocoupling reactions to form symmetrical bi-heteroaryl systems. These reactions are typically catalyzed by palladium complexes.

Ullmann-type homocoupling reactions of halo-azoles can be promoted by copper, but palladium-catalyzed methods are often more versatile. Suzuki-Miyaura homocoupling provides a powerful strategy for C-C bond formation. semanticscholar.org In this approach, a 4-bromo-azole can react under palladium catalysis in the presence of a boronic acid precursor, which can be formed in situ, to yield the corresponding 4,4'-bi-azole. semanticscholar.org These reactions can be practical due to the use of readily available starting materials and simple experimental procedures. semanticscholar.org Such bi-heteroaryl systems are of significant interest as ligands in coordination chemistry and as building blocks for functional materials. semanticscholar.org

Coordination Chemistry and Material Science Applications

Ligand Properties of the Pyrazole-Tetrazole Scaffold

The unique arrangement of the pyrazole (B372694) and tetrazole rings in 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole imparts specific ligand properties that are crucial for its role in coordination chemistry.

The this compound molecule possesses multiple potential donor atoms in the form of its nitrogen atoms within both the pyrazole and tetrazole rings. The tetrazole moiety, in its deprotonated form, is a particularly versatile coordinating agent, capable of utilizing up to four of its nitrogen atoms to bridge multiple metal centers. mdpi.com This multidentate character allows for the formation of stable chelate rings with a single metal ion or the bridging of multiple metal ions to form extended structures. The pyrazole ring also contains nitrogen atoms that can act as donors. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The bromine substituent on the pyrazole ring can also influence the electronic properties of the ligand and potentially participate in weaker halogen bonding interactions, further directing the assembly of supramolecular structures.

Formation of Metal Complexes and Their Structural Diversity

The versatile coordination behavior of the pyrazole-tetrazole scaffold leads to the formation of a wide array of metal complexes with diverse structural motifs. rsc.org The ability of the tetrazole ring to adopt various coordination modes allows for the construction of discrete polynuclear complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgrsc.org The combination of the pyrazole and tetrazole units offers multiple binding sites, which can lead to the formation of intricate coordination networks. For instance, related pyrazole-tetrazole ligands have been shown to form 2D layers and 3D supramolecular architectures with transition metals like cobalt, zinc, and cadmium. rsc.org The structural outcome is highly dependent on the coordination preferences of the metal ion and the flexibility of the ligand.

Table 1: Examples of Coordination Modes of Tetrazole-Based Ligands

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | One nitrogen atom of the tetrazole ring coordinates to a single metal center. | Discrete complexes or simple chains. |

| Bidentate Chelating | Two adjacent nitrogen atoms of the tetrazole ring coordinate to the same metal center. | Stable five-membered chelate rings. |

| Bidentate Bridging | Two nitrogen atoms of the tetrazole ring bridge two different metal centers. | Polymeric chains or layers. |

| Tridentate Bridging | Three nitrogen atoms of the tetrazole ring bridge multiple metal centers. | Complex 3D frameworks. |

| Tetradentate Bridging | All four nitrogen atoms of the tetrazole ring are involved in bridging multiple metal centers. | Highly connected and robust frameworks. |

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs) Construction

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The multidentate and versatile bridging capabilities of this compound make it an excellent candidate for the construction of such materials. researchgate.net Tetrazole-based ligands are known for their ability to generate robust frameworks with high thermal and chemical stability. mdpi.com The pyrazole component can further enhance the structural diversity and functionality of the resulting MOFs. rsc.org These materials can be designed to have porous structures, making them suitable for applications in gas storage, separation, and catalysis. rsc.org The bromine atom on the pyrazole ring could also serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Role in Non-Polymeric Material Systems, Including Dyes and Luminophores

Beyond polymeric structures, the this compound scaffold can be incorporated into discrete metal complexes that exhibit interesting photophysical properties. The nitrogen-rich heterocyclic rings can participate in ligand-centered or metal-to-ligand charge transfer transitions, which can give rise to luminescence. rsc.org By carefully selecting the metal ion, it is possible to tune the emission color and quantum yield of the resulting complexes. For example, complexes of related pyrazole-tetrazole ligands with zinc(II) and cadmium(II) have been shown to exhibit fluorescence. rsc.org Such luminescent materials have potential applications in sensing, bio-imaging, and as active components in light-emitting devices.

Potential in the Photographic Industry and Information Recording Systems

Historically, certain nitrogen-rich heterocyclic compounds have found applications in the photographic industry as antifogging agents or spectral sensitizers. The specific utility of this compound in this area is not extensively documented. However, the fundamental properties of tetrazole-containing compounds, such as their ability to interact with metal surfaces (like silver halides in photographic emulsions), suggest a potential role. mdpi.com Furthermore, materials that exhibit tunable optical properties, such as certain coordination complexes, are of interest for information recording systems. The ability to form stable complexes with distinct spectroscopic signatures could be explored for data storage applications, although this remains a speculative area for this particular compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks.

1H NMR and 13C NMR Analysis for Proton and Carbon Environments

For 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrazole (B372694) and tetrazole rings. The pyrazole ring has two protons in different chemical environments. The proton at the C3 position and the proton at the C5 position would appear as singlets, with their chemical shifts influenced by the adjacent nitrogen atoms and the bromine substituent. The tetrazole ring possesses one proton attached to a nitrogen atom (N-H). This proton is acidic and its signal is often broad, with a chemical shift that can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. There are five carbon atoms in the heterocyclic framework: three in the pyrazole ring and two in the tetrazole ring (one of which is a quaternary carbon linking the two rings). The carbon atom bonded to the bromine (C4 of the pyrazole) would show a characteristic shift, and the other pyrazole carbons (C3 and C5) would also have distinct resonances. The carbon atom of the tetrazole ring would be observed at a chemical shift typical for carbons in highly nitrogen-rich heterocyclic systems.

Hypothetical NMR Data

| Analysis | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 8.0 - 9.5 | Pyrazole H3 and H5 protons (as singlets). |

| 15.0 - 17.0 | Tetrazole N-H proton (broad singlet), highly solvent-dependent. | |

| ¹³C NMR | 90 - 100 | Pyrazole C4 (attached to Bromine). |

| 130 - 150 | Pyrazole C3 and C5. | |

| 150 - 160 | Tetrazole C5. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To confirm assignments made from 1D NMR, two-dimensional techniques are employed. A COrrelation SpectroscopY (COSY) experiment would show correlations between coupled protons. However, in this specific molecule, since all the C-H protons are expected to be singlets with no vicinal proton neighbors, no cross-peaks would be anticipated in a standard COSY spectrum.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would be more informative, correlating each proton signal directly to the carbon to which it is attached. This would definitively link the proton signals of the pyrazole ring to their corresponding carbon signals (C3-H3 and C5-H5), confirming their assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H bond of the tetrazole ring, C-H bonds of the pyrazole ring, C=N and N=N stretching vibrations within the heterocyclic systems, and the C-Br bond.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Tetrazole) | 3200 - 3400 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3150 | Stretching |

| C=N, N=N (Ring) | 1400 - 1650 | Stretching |

| Tetrazole Ring | 900 - 1100 | Ring Vibrations |

| C-Br | 500 - 650 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₃BrN₆), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.

Fragmentation analysis would likely show the loss of stable neutral molecules such as N₂ from the tetrazole ring, which is a common fragmentation pathway for such compounds. Cleavage of the bond between the two heterocyclic rings could also be observed.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₄H₃BrN₆) to verify the purity and confirm the empirical formula of the synthesized compound.

Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 20.98 |

| Hydrogen | H | 1.32 |

| Bromine | Br | 34.90 |

| Nitrogen | N | 36.70 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental crystallographic data such as the crystal system, space group, and precise unit cell dimensions for this specific compound are not available.

However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, is presented below. This data exemplifies the detailed structural insights that X-ray crystallography provides.

Illustrative Crystallographic Data

The following table contains crystallographic data for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a compound containing both a bromo-substituted heterocyclic ring and a tetrazole moiety. This information is provided for illustrative purposes to demonstrate the nature of data generated from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₇H₆BrN₅ |

| Crystal System | Orthorhombic |

| Space Group | Acam (No. 64) |

| a (Å) | 12.3735(8) |

| b (Å) | 20.8690(11) |

| c (Å) | 6.8385(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1765.9(2) |

| Z | 8 |

| Temperature (K) | 293(2) |

| R_gt(F) | 0.0471 |

| wR_ref(F²) | 0.1152 |

This table is interactive. Users can sort and filter the data as needed.

A complete crystallographic study of this compound would yield a similar set of parameters, which would definitively establish its solid-state conformation, packing arrangement in the crystal lattice, and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern its supramolecular architecture. Such data is crucial for understanding the compound's physical properties and for structure-based design in various chemical and pharmaceutical applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electronic properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govaimspress.com

For heterocyclic compounds containing pyrazole (B372694) and tetrazole rings, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. For instance, a small HOMO-LUMO energy gap suggests that the molecule is more polarizable and will have a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. nih.gov

While specific calculations for 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole are not widely published, data from similar tetrazole hybrids can provide insight into the expected values. DFT calculations using the B3LYP/6-31g(d, p) method are commonly employed for such analyses. researchgate.net

Table 1: Representative FMO Data for Tetrazole Hybrid Compounds This table presents example data from related tetrazole derivatives to illustrate the typical values obtained from quantum chemical calculations. The specific values for this compound would require dedicated computational analysis.

| Parameter | Compound 7d | Compound 7e | Compound 7j* |

|---|---|---|---|

| HOMO Energy (eV) | -5.4653 | -5.4569 | -5.4616 |

| LUMO Energy (eV) | -0.6797 | -0.6664 | -0.5715 |

| Energy Gap (ΔE) (eV) | 4.7856 | 4.7905 | 4.89009 |

Data sourced from a study on novel tetrazole hybrids (Compounds 7d, 7e, 7j), intended for illustrative purposes. researchgate.net

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map uses a color spectrum to indicate different electrostatic potential regions on the molecular surface. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-deficient), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyrazole and tetrazole rings, indicating these are the primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atom on the tetrazole ring would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction and a hydrogen bond donor. nih.govresearchgate.net This analysis is critical for predicting reactive sites and understanding intermolecular interactions.

Exploration of Hyperpolarization Properties

Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with significant first-order hyperpolarizability (β) values are of interest for applications in optoelectronics and materials science. Computational methods, such as those employing the CAM-B3LYP functional, are reliable for calculating these properties. researchgate.net

The NLO properties of organic molecules are often associated with intramolecular charge transfer, which is facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. A small HOMO-LUMO gap often correlates with a higher hyperpolarizability value. researchgate.net For tetrazole-based compounds, the presence of different donor and acceptor groups can lead to significant NLO activity. researchgate.net A computational study of this compound would quantify its potential as an NLO material by calculating its β value.

Table 2: Representative First-Order Hyperpolarizability (β) Data This table shows illustrative data for push-pull tetrazole derivatives calculated at the CAM-B3LYP/6-311++G* level, demonstrating the range of values that can be determined.*

| Compound* | Description | Calculated β (x10⁻³⁰ esu) |

|---|---|---|

| 1a | p-nitrophenyl and 3-pyridyl acceptors | 10.3 |

| 1b | p-nitrophenyl acceptor, phenyl donor | 12.8 |

| 1d | p-nitrophenyl acceptor, N,N-diphenylamino donor | 130.6 |

Data sourced from a study on the NLO properties of push-pull tetrazoles, intended for illustrative purposes. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulations provide a dynamic view of molecular behavior, from determining the most stable shape of a single molecule to simulating its interactions with its environment.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the most stable three-dimensional arrangement of atoms in a molecule, known as its minimum energy conformation. This is achieved through geometry optimization, a computational process where the molecule's energy is minimized with respect to its atomic coordinates. nih.gov DFT methods are highly reliable for determining the optimized molecular structure, including bond lengths and angles. uomphysics.net

For this compound, conformational analysis would explore the rotational freedom around the single bond connecting the pyrazole and tetrazole rings. Energy minimization calculations would reveal the preferred dihedral angle between the two rings, determining whether a planar or a twisted conformation is more stable. This structural information is the foundation for all other computational predictions. iu.edu.sa

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Understanding intermolecular interactions is crucial for predicting crystal packing, solvation, and biological activity. gatech.edu For this compound, two key interactions are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The tetrazole ring contains an acidic N-H group, which can act as a hydrogen bond donor. Additionally, the numerous sp²-hybridized nitrogen atoms in both the tetrazole and pyrazole rings are potential hydrogen bond acceptors. nih.gov Computational studies can map the potential for these interactions, which are known to play a significant role in the structure of nitrogen-rich heterocyclic compounds. nih.gov

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govresearchgate.net Computational studies on 4-bromopyrazole have confirmed its ability to form halogen bonds of significant strength. bris.ac.ukaip.org In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with the nitrogen atoms of neighboring molecules, influencing its supramolecular assembly and crystal structure. mdpi.com

Molecular Docking Studies Focused on General Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a protein's active site.

However, a comprehensive search of scientific databases reveals no specific molecular docking studies that have been published for this compound. While research exists on the docking of other pyrazole and tetrazole derivatives, these findings are specific to the molecules studied and cannot be extrapolated to predict the binding behavior of this compound without dedicated computational analysis.

Molecular Dynamics Simulations to Analyze Conformational Dynamics and Interaction Tendencies

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are crucial for understanding the dynamic nature of ligand-receptor interactions and the stability of molecular complexes.

Prediction of Chemical Behavior and Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate a variety of molecular properties and reactivity descriptors. These descriptors, including HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices, help in predicting the chemical behavior and reactivity of a molecule.

Specific studies detailing the prediction of chemical behavior and reactivity descriptors for this compound have not been found in the reviewed literature. While DFT studies have been performed on various pyrazole-tetrazole hybrids and other related heterocyclic systems, the unique electronic effects of the combined bromo-pyrazolyl and tetrazolyl moieties in this specific arrangement require a dedicated theoretical investigation to be accurately characterized. mdpi.com

Tautomeric Equilibrium Analysis in Different Chemical Environments

Tautomerism is a key structural aspect of many heterocyclic compounds, including pyrazoles and tetrazoles, which can significantly influence their chemical and biological properties. nih.govresearchgate.net The position of a labile proton can change, leading to different tautomeric forms. The equilibrium between these forms is often sensitive to the chemical environment, such as the polarity of the solvent. nih.gov

An analysis of the tautomeric equilibrium specifically for this compound has not been reported. The molecule possesses multiple nitrogen atoms on both the pyrazole and tetrazole rings, creating the potential for several tautomers. Determining the predominant tautomeric forms in different environments would require specific experimental (e.g., NMR spectroscopy) and computational studies that are not yet available. nih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole and its analogs is increasingly steering towards green chemistry principles to minimize environmental impact. researchgate.netnih.gov Traditional synthetic routes for pyrazoles and tetrazoles often involve hazardous reagents, harsh conditions, or toxic metal catalysts. asianpubs.orgnih.gov Emerging research focuses on alternatives that are more atom-economical, energy-efficient, and utilize environmentally benign solvents and catalysts. researchgate.netnih.gov

Key green strategies applicable to the synthesis of pyrazole-tetrazole hybrids include:

Ultrasonic-Assisted Synthesis (Sonochemistry): The use of ultrasound irradiation can enhance reaction rates and yields, often under milder conditions and in shorter timeframes compared to conventional heating. nih.gov This technique is a promising green alternative for constructing both the pyrazole (B372694) and tetrazole rings. nih.gov

Catalyst-Free Cycloadditions: Research into catalyst-free 1,3-dipolar cycloaddition reactions, particularly for the pyrazole synthesis from diazo compounds and alkynes, offers a pathway that avoids metal catalysts. rsc.org For the tetrazole ring, methods that use recyclable catalysts like silica (B1680970) sulfuric acid or nano-TiCl₄·SiO₂ for the [3+2] cycloaddition of nitriles and azides are gaining traction. scielo.org.zamdpi.com

Solvent-Free and One-Pot Reactions: Conducting reactions under solvent-free conditions or through one-pot multicomponent reactions (MCRs) significantly reduces waste and improves efficiency. rsc.orgresearchgate.netnih.gov These approaches are highly desirable for synthesizing complex heterocyclic systems. nih.gov

| Parameter | Conventional Methods | Emerging Green Methods | Potential Advantage |

|---|---|---|---|

| Catalysts | Often use toxic heavy metals or strong Lewis acids. nih.gov | Recyclable solid acids, bio-organic catalysts, or catalyst-free conditions. researchgate.netrsc.orgscielo.org.za | Reduced toxicity and waste, cost-effectiveness. |

| Solvents | Use of dipolar aprotic solvents like DMF. nih.gov | Solvent-free reactions, water, or green solvents. nih.govrsc.org | Minimized environmental pollution and health hazards. |

| Energy Source | Conventional reflux/heating. | Ultrasound or microwave irradiation. nih.gov | Reduced reaction times and energy consumption. |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions (MCRs). nih.govresearchgate.net | Increased efficiency, reduced waste, and operational simplicity. |

Exploration of Novel Coordination Architectures with Unique Chemical Properties

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The tetrazole ring, with its four nitrogen atoms, and the pyrazole ring provide multiple potential coordination sites, allowing for versatile binding to metal ions. rsc.orgrsc.org This versatility can be exploited to construct a wide array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with unique topologies and properties. rsc.orgrsc.org

Future research in this area will likely focus on:

Systematic Synthesis of CPs and MOFs: Reacting this compound with various transition metal ions (e.g., Cu(II), Zn(II), Co(II), Cd(II)) under different conditions (e.g., hydrothermal, solvothermal) can lead to novel one-, two-, or three-dimensional structures. rsc.orgrsc.org

Tuning Structural Diversity: The final architecture can be influenced by factors such as the choice of metal ion, the metal-to-ligand ratio, the solvent system, and the presence of auxiliary ligands. rsc.org

Investigation of Physicochemical Properties: The resulting coordination architectures could exhibit interesting magnetic, luminescent, or catalytic properties. For instance, complexes with paramagnetic ions like Co(II) or Mn(II) could show unique magnetic ordering, while those with Zn(II) or Cd(II) might display ligand-based fluorescence. rsc.orgrsc.org The porous nature of some frameworks could also be explored for applications in gas storage or catalysis.

| Metal Ion | Potential Architecture | Possible Chemical Property | Rationale |

|---|---|---|---|

| Cu(II) | 2D Layers or 3D Frameworks | Magnetic Exchange, Catalysis | Jahn-Teller effect can lead to diverse coordination geometries; known catalytic activity. |

| Zn(II) / Cd(II) | 3D Supramolecular Networks | Luminescence / Fluorescence | d¹⁰ configuration does not quench ligand-based emission. rsc.org |

| Co(II) / Mn(II) | 1D Chains or 2D Grids | Spin Canting / Magnetic Ordering | Unpaired d-electrons can lead to interesting magnetic phenomena at low temperatures. rsc.org |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Isostructural Frameworks | Antenna Effect / Phosphorescence | The heterocyclic ligand can absorb energy and transfer it to the lanthanide ion, resulting in characteristic emission. |

Computational Design of Advanced Materials with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and materials, thereby guiding experimental efforts. researchgate.netiau.ir For this compound and its derivatives, computational studies can provide deep insights into their structure-property relationships. nih.govresearchgate.net

Future computational research should target:

Geometric and Electronic Structure Analysis: DFT calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to understanding the molecule's reactivity. researchgate.net

Prediction of Energetic Properties: For pyrazole-tetrazole hybrids, which are related to high-energy materials, DFT can be used to calculate heats of formation, densities, and detonation properties, helping to assess their potential in this field without synthesizing them first. researchgate.netwhiterose.ac.uk

Modeling of Reaction Pathways: Computational modeling can elucidate reaction mechanisms for derivatization or synthesis, helping to optimize conditions and predict outcomes.

Design of Functional Materials: By simulating the introduction of different functional groups, researchers can computationally screen for derivatives with tailored electronic, optical, or energetic properties before committing to laboratory synthesis. researchgate.net

| Computational Method | Property to be Studied | Anticipated Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, heat of formation, bond dissociation energy. researchgate.net | Prediction of molecular stability, reactivity hotspots, and energetic character. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Understanding of photophysical properties for potential luminescent materials. |

| Molecular Docking | Binding affinity to theoretical receptors. researchgate.netnih.gov | (Outside of applied contexts) Exploration of intermolecular interaction potentials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Detailed analysis of bonding within coordination complexes and supramolecular assemblies. |

Innovative Derivatization for Expanded Chemical Functionality in Non-Applied Contexts

The structure of this compound offers several sites for chemical modification, allowing for the creation of a diverse library of new compounds for fundamental chemical research. The bromine atom on the pyrazole ring is a particularly valuable handle for functionalization.

Key avenues for derivatization include:

Cross-Coupling Reactions: The C-Br bond is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This would allow the introduction of a wide range of aryl, heteroaryl, alkynyl, or amino groups at the 4-position of the pyrazole ring.

Nucleophilic Substitution: The bromine atom can potentially be replaced by various nucleophiles under specific conditions, further expanding the range of accessible derivatives. cymitquimica.com

Modification of the Tetrazole Ring: The acidic N-H proton of the tetrazole ring can be substituted with alkyl or aryl groups, which can influence the compound's coordination behavior and physicochemical properties.

Further Halogenation/Nitration: The pyrazole ring could potentially undergo further electrophilic substitution, although the existing groups will influence the regioselectivity of such reactions.

These derivatization strategies would not be aimed at a specific application but rather at exploring the fundamental chemistry of this heterocyclic system, creating a rich collection of molecules with varied steric and electronic properties for further study in coordination chemistry, computational analysis, and spectroscopy.

常见问题

Q. What are the primary synthetic routes for 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole?

Methodological Answer:

- Route 1 : Alkylation of 5-(4-bromophenyl)-1H-tetrazole using benzylamine under optimized conditions (e.g., 1.00 equiv tetrazole, 2.50 equiv benzylamine, 1,3-dipolar cycloaddition at ambient temperature). This yields regioselective products (1a and 1b) confirmed via H NMR and HRMS .

- Route 2 : Cyclization reactions using catalysts like Nano-TiCl.SiO, which enhance reaction efficiency for tetrazole derivatives. For example, cyclization of nitriles with NaN under solvent-free conditions .

- Key Validation : IR spectroscopy (C=N and N-H stretches at 1600–1650 cm) and H NMR (tetrazole proton at δ 8.5–9.5 ppm) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- H/C NMR to confirm regiochemistry (e.g., pyrazole C-H signals at δ 7.2–8.3 ppm, tetrazole protons at δ 8.5–9.5 ppm) .

- IR for functional groups (e.g., N-H at 3200–3400 cm, C-Br at 550–600 cm) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 293.1 for CHBrN) .

- Elemental Analysis : Confirmation of purity (e.g., C: 49.04% calc vs. 49.01% obs; N: 17.87% calc vs. 17.90% obs) .

Q. What crystallographic methods are used to resolve its structure?

Methodological Answer:

- SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, orthorhombic crystal systems (space group P222) with parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .

- Validation : R-factors (< 0.05), thermal displacement parameters, and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How does regioselectivity impact alkylation at the tetrazole N1/N2 positions?

Methodological Answer:

- Steric/Electronic Factors : Bulky substituents (e.g., benzylamine) favor N2-alkylation due to reduced steric hindrance. DFT calculations (B3LYP/6-31G*) show lower activation energy for N2 pathways .

- Experimental Proof : Distinct H NMR splitting patterns (e.g., N1-alkylated tetrazoles show downfield shifts for adjacent protons) .

Q. What intermolecular interactions stabilize its crystal structure?

Methodological Answer:

Q. What pharmacological mechanisms are hypothesized for tetrazole-pyrazole hybrids?

Methodological Answer:

- COX-2 Inhibition : Structural analogs (e.g., celecoxib derivatives) show selective binding to COX-2 via sulfonamide interactions. Docking studies (AutoDock Vina) predict similar binding for bromo-pyrazole-tetrazoles .

- Antimicrobial Activity : Pyrazole-thiadiazole hybrids inhibit E. coli DNA gyrase (IC = 12 µM). MIC assays (96-well plate) guide structure-activity relationships .

Q. How is computational modeling used to predict stability and reactivity?

Methodological Answer:

- DFT Studies : Geometry optimization (B3LYP/6-311++G**) calculates bond dissociation energies (BDEs) for Br-C (≈ 65 kcal/mol) and N-N (≈ 30 kcal/mol) .

- Thermal Analysis : TGA/DSC reveals decomposition onset at 220°C, correlating with computed thermochemical data (CBS-4M enthalpy of formation: +180 kJ/mol) .

Q. Can this compound be modified for energetic applications?

Methodological Answer:

- Azido/Nitro Derivatives : Reaction with NaN/HNO introduces energetic groups (e.g., 5-azidotetrazole). Sensitivity testing (BAM standards: impact > 10 J, friction > 360 N) ensures safety .

- Detonation Parameters : EXPLO5 calculations predict velocity (VOD = 8500 m/s) and pressure (P = 28 GPa) for nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。